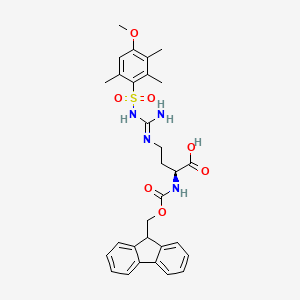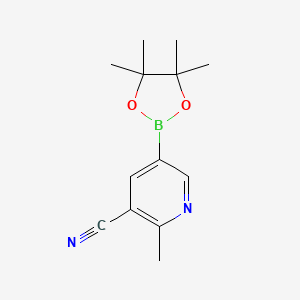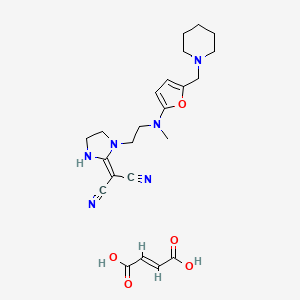
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperidine moiety, and an imidazolidine core, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine moiety is typically introduced via nucleophilic substitution reactions.
The imidazolidine core is formed through the condensation of an amine with a carbonyl compound, followed by cyclization. The final step involves the coupling of the furan and piperidine intermediates with the imidazolidine core, followed by the addition of malononitrile and fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidine core can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidine core can yield imidazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan, piperidine, and imidazolidine derivatives. What sets 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate apart is its unique combination of these three moieties, which may confer unique properties and applications.
List of Similar Compounds
- Furan derivatives
- Piperidine derivatives
- Imidazolidine derivatives
Eigenschaften
Molekularformel |
C23H30N6O5 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[1-[2-[methyl-[5-(piperidin-1-ylmethyl)furan-2-yl]amino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c1-23(11-12-25-10-7-22-19(25)16(13-20)14-21)18-6-5-17(26-18)15-24-8-3-2-4-9-24;5-3(6)1-2-4(7)8/h5-6,22H,2-4,7-12,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
KIPTUGMVSSPDLD-WLHGVMLRSA-N |
Isomerische SMILES |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



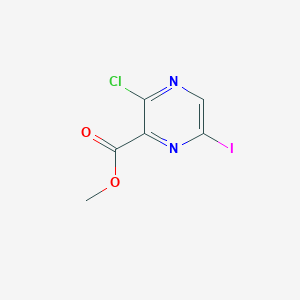
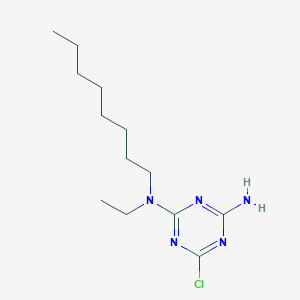
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
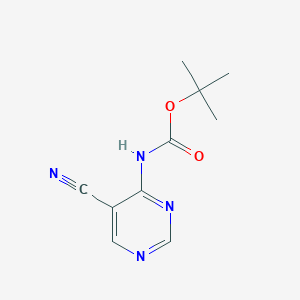
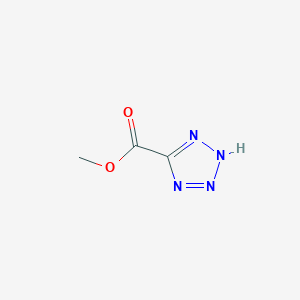

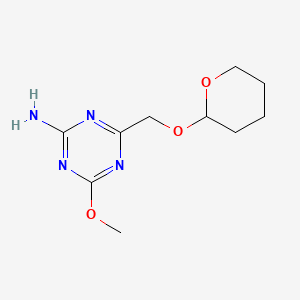
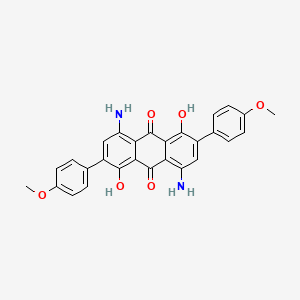
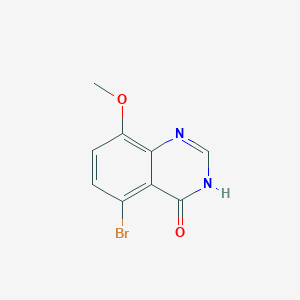
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
